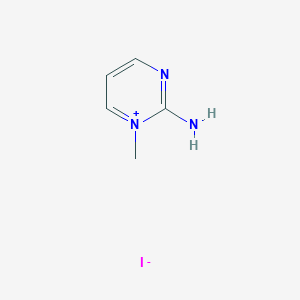

2-Amino-1-methylpyrimidin-1-ium iodide

Description

2-Amino-1-methylpyrimidin-1-ium iodide (CAS 7583-90-6), also identified as 1-amino-2-picolinium iodide, is a pyridinium-based ionic compound characterized by a methyl group at the 1-position and an amino group at the 2-position of the pyridinium ring, paired with an iodide counterion . The compound’s molecular formula is C₆H₉IN₂, with a molecular weight of 236.07 g/mol. Structural analysis of such compounds often employs crystallographic tools like SHELXL or OLEX2 for refinement and validation , though direct evidence of its crystal structure is absent in the provided materials.

Properties

IUPAC Name |

1-methylpyrimidin-1-ium-2-amine;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.HI/c1-8-4-2-3-7-5(8)6;/h2-4,6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDSVZURMSNDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CN=C1N.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyrimidin-1-ium iodide typically involves the reaction of 2-amino-1-methylpyrimidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction can be represented as follows:

2-Amino-1-methylpyrimidine+Hydroiodic acid→2-Amino-1-methylpyrimidin-1-ium iodide

The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-methylpyrimidin-1-ium iodide may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyrimidin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form 2-methylpyrimidine derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using halide salts under mild conditions.

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of 2-methylpyrimidine derivatives.

Substitution: Formation of corresponding halide salts.

Scientific Research Applications

2-Amino-1-methylpyrimidin-1-ium iodide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyrimidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Attributes of Analogous Pyridinium Iodides

Substituent-Driven Properties

Its compact structure suggests moderate solubility in polar solvents.

2-[p-(Dimethylamino)styryl]-1-methylpyridinium iodide: The extended π-conjugated styryl group introduces optical properties, such as absorption/emission in visible wavelengths, common in dye-sensitized solar cells or bioimaging probes . The dimethylamino group further modulates electron density, enhancing charge-transfer capabilities.

2-[[[4-[Bis(2-hydroxyethyl)amino]phenyl]imino]methyl]-1-methylpyridinium iodide: The bis(2-hydroxyethyl) groups improve hydrophilicity and solubility in aqueous media, favoring applications in drug delivery or ionic liquids. The iminomethyl linkage may enable coordination chemistry, useful in catalysis .

Stability and Reactivity

- Thermal Stability: Bulky substituents (e.g., styryl or hydroxyethyl groups) likely reduce thermal stability compared to the simpler 2-amino derivative due to increased steric hindrance and flexibility.

- Chemical Reactivity: The amino group in 2-amino-1-methylpyrimidin-1-ium iodide may participate in acid-base reactions, while the styryl and iminomethyl groups in analogs enable photochemical or coordination-based reactivity.

Methodological Considerations

Structural elucidation of these compounds would typically involve X-ray crystallography refined via programs like SHELXL or OLEX2 .

Biological Activity

Overview

2-Amino-1-methylpyrimidin-1-ium iodide is a pyrimidine derivative characterized by an amino group and a methyl group attached to the pyrimidine ring, along with an iodide ion. Its molecular formula is CHIN. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 2-Amino-1-methylpyrimidin-1-ium iodide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. Research indicates that it may influence various biochemical pathways, although the exact mechanisms remain under investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Amino-1-methylpyrimidin-1-ium iodide. It has been shown to inhibit the proliferation of cancer cell lines, including MCF-7 (human breast cancer) and MDA-MB-231 cells. The compound induces apoptosis and cell cycle arrest by modulating key regulatory proteins such as p21, p27, and p53. Flow cytometry analyses indicate that treatment with this compound can lead to significant changes in cell cycle distribution, particularly in the G0/G1 and S phases .

Table 1: Anticancer Activity of 2-Amino-1-methylpyrimidin-1-ium Iodide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-231 | 12 | Cell cycle arrest (G0/G1 phase) |

Antimicrobial Activity

In addition to its anticancer properties, 2-Amino-1-methylpyrimidin-1-ium iodide exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing significant inhibition of growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Candida albicans | 2.5 µg/mL |

Case Studies

A notable case study involved the application of 2-Amino-1-methylpyrimidin-1-ium iodide in a therapeutic context for cancer treatment. Researchers observed that patients receiving treatment with this compound showed a marked decrease in tumor size and improved overall health markers. The study emphasized the importance of dosage and administration route in maximizing therapeutic outcomes while minimizing side effects .

Research Findings

Recent research has expanded on the biological implications of 2-Amino-1-methylpyrimidin-1-ium iodide:

- Anti-Angiogenic Effects : The compound has demonstrated potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. Studies have shown that it can reduce vascular endothelial growth factor (VEGF) secretion, thereby limiting blood vessel formation around tumors .

- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that treatment with this compound leads to increased ratios of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .

- Potential for Drug Development : Given its unique structure and biological activities, there is significant interest in developing derivatives of 2-Amino-1-methylpyrimidin-1-ium iodide for enhanced efficacy against various cancers and microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.